molecular formula C10H12BrClO2 B5141143 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene

1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene

Cat. No.: B5141143
M. Wt: 279.56 g/mol
InChI Key: QBHNTBATNVHIPG-UHFFFAOYSA-N
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Description

1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group and a chlorobenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-chlorophenol+2-(2-bromoethoxy)ethanolK2CO3,refluxThis compound\text{4-chlorophenol} + \text{2-(2-bromoethoxy)ethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 4-chlorophenol+2-(2-bromoethoxy)ethanolK2​CO3​,reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azidoethoxy, thioethoxy, or alkoxy derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include ethoxy derivatives.

Scientific Research Applications

1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene involves its interaction with various molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chlorobenzene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-(2-methoxyethoxy)ethane
  • 1-bromo-3,6-dioxaheptane
  • 2-(2-methoxyethoxy)ethyl bromide

Uniqueness

1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene is unique due to the presence of both bromoethoxy and chlorobenzene groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHNTBATNVHIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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